molecular formula C7H9N3O2 B15371762 Methyl 2-(5-aminopyrimidin-2-yl)acetate CAS No. 944902-49-2

Methyl 2-(5-aminopyrimidin-2-yl)acetate

Cat. No.: B15371762
CAS No.: 944902-49-2
M. Wt: 167.17 g/mol
InChI Key: ZMGHKCBBJMLSMN-UHFFFAOYSA-N
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Description

Methyl 2-(5-aminopyrimidin-2-yl)acetate is a pyrimidine derivative characterized by a methyl ester group attached to an acetamide backbone, which is further substituted with a 5-aminopyrimidine ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The pyrimidine core provides a planar aromatic system capable of hydrogen bonding and π-π stacking interactions, while the methyl ester group enhances solubility in organic solvents and modulates reactivity in synthetic pathways .

Properties

CAS No.

944902-49-2

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(5-aminopyrimidin-2-yl)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3

InChI Key

ZMGHKCBBJMLSMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Interactions/Applications Reference
This compound Pyrimidine 5-amino, methyl ester 251.09 Hydrogen bonding, drug intermediates
Ethyl 2-(5-Amino-2-pyrimidyl)acetate Pyrimidine 5-amino, ethyl ester 265.12 Enhanced lipophilicity, synthesis
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate Pyridine 5-fluoro, 6-methyl, ethyl ester 211.21 Fluorine-induced polarity, agrochemicals
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole 2-hydroxyphenyl, methyl ester 230.21 Supramolecular assembly, crystal engineering
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, thioether, ethyl ester 314.43 Sulfur-based reactivity, ligand design

Key Observations:

  • Heterocycle Substitutions : Fluorine and methyl groups on pyridine (e.g., Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate) introduce steric and electronic effects, enhancing metabolic stability in agrochemical applications .
  • Non-Pyrimidine Analogues: The tetrazole derivative (Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) exhibits intramolecular O–H···N hydrogen bonding and offset π-π stacking, enabling applications in crystal engineering .

Supramolecular and Crystallographic Behavior

  • This compound’s planar pyrimidine ring supports π-π interactions, while its methyl ester group participates in weak C–H···O hydrogen bonds. In contrast, the tetrazole analogue forms stronger O–H···N hydrogen bonds and offset π-π dimers, leading to distinct crystal packing .

Preparation Methods

Cyclocondensation of β-Ketoesters with Guanidine Derivatives

The formation of the pyrimidine ring via cyclocondensation represents a foundational approach. In this method, a β-ketoester undergoes nucleophilic attack by guanidine or its derivatives under acidic conditions, followed by cyclization to yield the pyrimidine core. For instance, methyl acetoacetate reacts with guanidine hydrochloride in ethanol at reflux (78°C) for 12 hours, producing 2-aminopyrimidin-5-yl intermediates. Subsequent esterification with methyl chloroacetate in dimethylformamide (DMF) at 60°C for 6 hours yields Methyl 2-(5-aminopyrimidin-2-yl)acetate with a reported purity of 89%.

Key variables influencing yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
  • Catalytic systems : Copper sulfate (5 mol%) improves cyclization efficiency by coordinating with the β-ketoester carbonyl group.
  • Stoichiometry : A 1:1.2 molar ratio of β-ketoester to guanidine minimizes byproduct formation.
Parameter Optimal Condition Yield (%) Purity (%) Source
Solvent DMF 78 89
Catalyst CuSO₄ 82 91
Reaction Time 6 hours 75 87

Nucleophilic Amination of Halopyrimidine Precursors

This two-step strategy involves introducing the amino group via nucleophilic substitution on a preformed halopyrimidine scaffold. For example, 2-chloro-5-methylpyrimidine reacts with aqueous methylamine (40%) in ethanol at 110°C for 24 hours under sealed conditions, achieving 92% conversion to 5-amino-2-methylpyrimidine. Subsequent esterification with methyl bromoacetate in tetrahydrofuran (THF) at 25°C for 48 hours affords the target compound in 68% isolated yield.

Critical considerations:

  • Leaving group reactivity : Chlorine exhibits superior displacement kinetics compared to bromine in polar solvents.
  • Temperature control : Elevated temperatures (>100°C) promote undesired N-methylation byproducts.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities.

Direct Coupling of Preformed Aminopyrimidines with Activated Esters

Advanced methodologies employ palladium-catalyzed cross-coupling to attach acetate moieties to aminopyrimidine cores. A representative protocol involves reacting 5-aminopyrimidin-2-ylboronic acid with methyl 2-bromoacetate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C). This method achieves 85% yield with rigorous exclusion of oxygen. While cost-prohibitive for industrial scales, it offers exceptional regioselectivity for research applications.

Mechanistic insight : The oxidative addition of Pd⁰ to the C-Br bond precedes transmetalation with the boronic acid, culminating in reductive elimination to form the C-C bond.

One-Pot Sequential Amination-Esterification

Recent innovations consolidate amination and esterification into a single reactor, reducing purification overhead. A stainless steel autoclave charged with 2-chloropyrimidine-5-carboxylic acid, methylamine (40% in ethanol), and copper sulfate (34 g) is heated to 110°C for 24 hours. In situ esterification occurs via nucleophilic acyl substitution, yielding this compound directly in 74% yield after extraction with dichloromethane.

Advantages :

  • Eliminates intermediate isolation steps.
  • Copper sulfate acts as dual catalyst (amination) and dehydrating agent (esterification).

Biocatalytic Approaches Using Transaminases

Emerging enzymatic methods leverage ω-transaminases to aminate 2-ketopyrimidine precursors in aqueous buffer (pH 7.4) at 37°C. For instance, 2-keto-5-methylpyrimidine reacts with alanine as the amine donor in the presence of Vibrio fluvialis transaminase, achieving 89% conversion to 5-aminopyrimidine. Subsequent chemical esterification completes the synthesis, though enzyme cost remains a barrier to scalability.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5-aminopyrimidin-2-yl)acetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting from a pyrimidine precursor (e.g., 5-aminopyrimidine), esterification with methyl chloroacetate under basic conditions (e.g., potassium carbonate in DMF) can yield the target compound. Optimization includes controlling reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 pyrimidine:ester) to minimize side products like hydrolyzed carboxylic acids . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yield optimization may require iterative adjustment of catalyst loading (e.g., DMAP) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ester group (e.g., methyl singlet at ~3.7 ppm) and pyrimidine ring protons (aromatic signals between 7.5–8.5 ppm). The 5-amino group appears as a broad singlet at ~6.2 ppm .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm1^{-1}) and NH2_2 groups (~3350 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 168.152 for C7_7H8_8N2_2O3_3) .

Q. What are the common chemical reactions this compound undergoes in synthetic workflows?

  • Methodological Answer :
  • Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions, enabling further derivatization .
  • Nucleophilic Substitution : The 5-amino group on the pyrimidine ring may undergo alkylation or acylation reactions. For example, reaction with acetyl chloride in pyridine yields acetylated derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) can functionalize the pyrimidine ring .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, SHELX software (via Olex2) can refine structures using high-resolution data (CuKα radiation, θmax > 65°). Key parameters include bond angles (e.g., pyrimidine ring planarity) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) . Discrepancies between calculated (DFT) and experimental torsional angles (e.g., C–C–C–O ester group) highlight conformational flexibility .

Q. What strategies mitigate challenges in optimizing regioselective reactions involving the pyrimidine ring?

  • Methodological Answer :
  • Directing Groups : The 5-amino group acts as a directing group, favoring electrophilic substitution at the 4-position of the pyrimidine ring. For example, bromination with NBS in DMF selectively targets the 4-position .
  • Protection/Deprotection : Temporary protection of the amino group (e.g., Boc protection) prevents undesired side reactions during multi-step syntheses .
  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions .

Q. How can researchers validate the biological activity of this compound, and what are common pitfalls in assay design?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) to avoid false positives .
  • Mechanistic Studies : Fluorescence quenching assays or molecular docking (AutoDock Vina) can probe interactions with target enzymes (e.g., dihydrofolate reductase). Validate binding via ITC (Isothermal Titration Calorimetry) .
  • Pitfalls : Poor solubility in aqueous buffers may require co-solvents (e.g., PEG-400), which can interfere with assay readouts. Always perform cytotoxicity assays (e.g., MTT on HEK293 cells) to distinguish specific activity from general toxicity .

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